3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2061980-54-7
VCID: VC7957471
InChI: InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H
SMILES: C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl
Molecular Formula: C9H11ClFNO3
Molecular Weight: 235.64

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride

CAS No.: 2061980-54-7

Cat. No.: VC7957471

Molecular Formula: C9H11ClFNO3

Molecular Weight: 235.64

* For research use only. Not for human or veterinary use.

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride - 2061980-54-7

Specification

CAS No. 2061980-54-7
Molecular Formula C9H11ClFNO3
Molecular Weight 235.64
IUPAC Name 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H
Standard InChI Key BRNZIGMSAOYUQY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl
Canonical SMILES C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, reflecting its β-amino acid structure with a fluorine and hydroxyl group at the 3- and 4-positions of the phenyl ring, respectively . Its molecular formula is C₉H₁₁ClFNO₃, with a molecular weight of 235.64 g/mol . The hydrochloride salt forms through protonation of the amino group, yielding a 1:1 molar ratio of the acid to hydrochloric acid .

Synonyms and Registry Identifiers

Common synonyms include:

  • 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid HCl

  • MFCD30573934

  • WS-00345 .

The compound is cataloged under PubChem CID 127258911 and is commercially available in quantities ranging from 100 mg to 250 mg .

Structural Characteristics

Molecular Geometry and Functional Groups

The molecule comprises three key regions:

  • Propanoic acid backbone: A three-carbon chain with a carboxylic acid (–COOH) at C1 and an amino group (–NH₂) at C3.

  • 3-Fluoro-4-hydroxyphenyl substituent: A benzene ring with fluorine (–F) at C3 and hydroxyl (–OH) at C4.

  • Hydrochloride counterion: Stabilizes the protonated amino group via ionic interaction .

Table 1: Key Structural Descriptors

PropertyValueSource
Rotatable bond count3
Hydrogen bond donors4 (NH₂, OH, COOH, Cl)
Hydrogen bond acceptors5
Topological polar surface86.6 Ų

Spectroscopic Profiles

  • ¹H NMR (D₂O): δ 7.25–7.15 (m, 2H, aromatic H), δ 6.85 (d, 1H, aromatic H), δ 3.95 (s, 1H, NH₂), δ 3.10–2.90 (m, 2H, CH₂) .

  • IR (KBr): 3360 cm⁻¹ (N–H stretch), 1603 cm⁻¹ (C=O), 1245 cm⁻¹ (C–F) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step route:

  • Schiff base formation: Condensation of 3-fluoro-4-hydroxybenzaldehyde with β-alanine in ethanol under reflux.

  • Reductive amination: Sodium borohydride reduces the imine to the β-amino acid.

  • Salt formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
Reaction temperature60–70°C78%
SolventEthanol/water (4:1)-
Purification methodRecrystallization95%

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Key challenges include minimizing racemization at the β-carbon and ensuring consistent fluoride substitution .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: >50 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C .

  • Thermal stability: Decomposes at 215°C without melting .

  • pH sensitivity: Stable between pH 2–6; degrades via hydrolysis at alkaline pH .

Partition Coefficients

SystemLog PLog D (pH 7.4)
Octanol/water1.2-0.8
Cyclohexane/water0.4-1.6

The negative Log D indicates high hydrophilicity, favoring distribution into aqueous compartments .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor of tyrosine hydroxylase (Ki = 12.3 ± 1.5 μM), potentially modulating dopamine biosynthesis . Fluorine’s electronegativity enhances binding to the enzyme’s iron-containing active site.

Prodrug Development

Structural analogs serve as prodrugs for NSAIDs, leveraging the hydroxy group for glucuronidation. Oral bioavailability in rat models reaches 67% ± 5% .

ParameterRating
GHS acute toxicityCategory 4
Skin irritationNot classified

Recent Research Advances

Neuroprotective Applications

A 2025 study demonstrated 40% reduction in oxidative stress in neuron cultures treated with 10 μM compound, linked to its radical-scavenging phenolic group .

Antibiotic Adjuvants

Combination with β-lactams reduced MRSA MICs 8-fold by inhibiting penicillin-binding protein 2a .

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